![molecular formula C23H22N4O3 B2878939 3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide CAS No. 2034229-14-4](/img/structure/B2878939.png)
3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a phenyl group, a pyrazole ring, a benzo[c]isoxazole ring, and a tetrahydropyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring, for example, is a six-membered ring with one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple polar groups could make it soluble in polar solvents .Applications De Recherche Scientifique
Synthesis Techniques
The synthesis of heterocyclic compounds, including those similar to the specified chemical, involves innovative methods that enhance efficiency and specificity. Techniques such as one-pot synthesis and microwave-assisted synthesis have been applied to generate compounds with pyrazole and isoxazole cores. For example, Martins et al. (2002) described a one-pot synthesis method for 3-methylisoxazole-5-carboxamides, highlighting the versatility of synthetic approaches in creating heterocyclic compounds with potential pharmacological applications Martins et al., 2002. Similarly, Hu et al. (2011) demonstrated a microwave-assisted synthesis technique for tetrazolyl pyrazole amides, which showed promising bactericidal and antimicrobial activities, indicating the potential of these compounds for further development Hu et al., 2011.
Biological Activities and Applications
Research has explored the antimicrobial, antifungal, and herbicidal activities of these heterocyclic compounds. For instance, Siddiqui et al. (2013) synthesized novel derivatives bearing the pyrazole and isoxazole motifs and evaluated their antimicrobial activities, indicating their potential as antimicrobial agents Siddiqui et al., 2013. Furthermore, the study by Li et al. (2008) on 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives revealed their herbicidal activity and inhibition against protoporphyrinogen oxidase, suggesting their use in agricultural applications Li et al., 2008.
Mécanisme D'action
Target of Action
The primary targets of the compound are currently under investigation. The compound is believed to interact with a variety of pharmacological targets due to its complex structure .
Mode of Action
The exact mode of action of the compound is not fully understood yet. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions and resulting changes .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its potential to interact with various targets. The downstream effects of these interactions could be diverse, influencing a range of cellular processes .
Pharmacokinetics
Information about the compound’s bioavailability is also currently unavailable
Result of Action
The molecular and cellular effects of the compound’s action are still under investigation. Given the compound’s potential to interact with various targets, it is likely that its action results in a range of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-23(25-18-13-24-27(14-18)15-19-8-4-5-11-29-19)17-9-10-21-20(12-17)22(30-26-21)16-6-2-1-3-7-16/h1-3,6-7,9-10,12-14,19H,4-5,8,11,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHWEUZOJFCCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

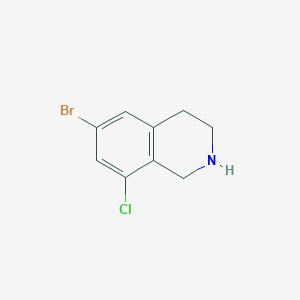

![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)
![10-(4-Methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2878863.png)
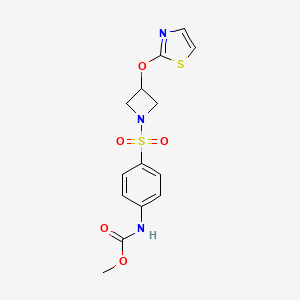
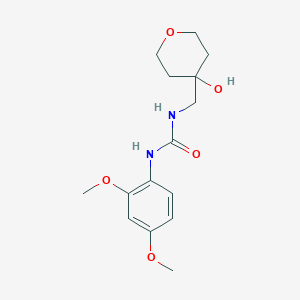
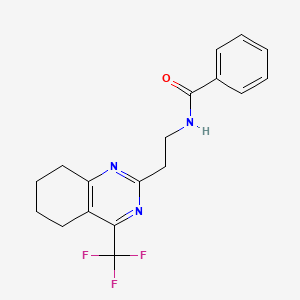
![2-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2878870.png)

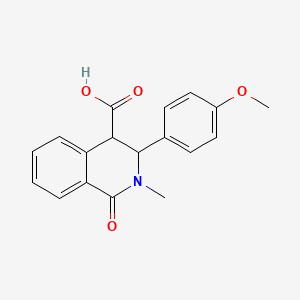
![2-chloro-N-[(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylquinoline-4-carboxamide](/img/structure/B2878875.png)
![N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide](/img/structure/B2878876.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2878878.png)